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molecular formula C14H20N2O2 B8393748 1-[4-Hydroxy-3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-ethanone

1-[4-Hydroxy-3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-ethanone

Cat. No. B8393748
M. Wt: 248.32 g/mol
InChI Key: FOOGFUKOEOWDQD-UHFFFAOYSA-N
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Patent
US07423181B2

Procedure details

A solution of formaldehyde (37% w/w, 8.2 mL) was added to a solution of 4′-Hydroxy acetophenone (100 mmol), and N-methylpiperazine (110 mmol) in EtOH. Heated at reflux overnight. The solvent was evaporated on celite and the residue was purified by flash chromatography and crystallized from heptane to give the title product as white needles in 55% yield. 1H-NMR (DMSO-d6) δ 7.76 (dd, 1H), 7.74 (s, 1H), 6.81 (d, 1H), 3.69 (s, 2H), 2.47 (br, 4H), 2.46 (s, 3H), 2.35 (br, 4H), 2.17 (s, 3H).
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
110 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
[CH2:1]=O.[OH:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[CH:6][CH:5]=1.[CH3:13][N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1>CCO>[OH:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[CH:6][C:5]=1[CH2:13][N:14]1[CH2:19][CH2:18][N:17]([CH3:1])[CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
8.2 mL
Type
reactant
Smiles
C=O
Name
Quantity
100 mmol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)=O
Name
Quantity
110 mmol
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated on celite
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
crystallized from heptane

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C(C)=O)CN1CCN(CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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